molecular formula C15H10BrN5S B257332 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B257332
M. Wt: 372.2 g/mol
InChI Key: IMIMPOJLFPHOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, also known as BPTT, is a heterocyclic compound with a unique chemical structure. It has gained attention in the scientific community due to its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and infectious diseases. In

Mechanism of Action

6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine also modulates the levels of neurotransmitters such as dopamine and acetylcholine by inhibiting the activity of monoamine oxidase and acetylcholinesterase, respectively. Furthermore, 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine inhibits bacterial growth by disrupting the cell membrane integrity and inhibiting DNA synthesis.
Biochemical and Physiological Effects
6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to have several biochemical and physiological effects. In cancer cells, 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine induces apoptosis, inhibits cell cycle progression, and decreases the expression of oncogenes. In neurological disorders, 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine increases the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and motor control. Additionally, 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to have antimicrobial effects by inhibiting bacterial growth and disrupting the cell membrane integrity.

Advantages and Limitations for Lab Experiments

6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has also shown low toxicity in vitro, making it a safe compound to use in lab experiments. However, 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and limit its use in certain assays. Additionally, 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several potential future directions for 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine research. One area of interest is the development of 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in vivo, particularly in cancer and neurological disorders. Furthermore, 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine could be studied in combination with other compounds to enhance its pharmacological effects and reduce potential side effects.

Synthesis Methods

The synthesis of 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-bromobenzaldehyde, pyridine-3-carboxylic acid hydrazide, and 2-thioxo-1,3,4-thiadiazolidin-5-one in the presence of triethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is around 60%, and the purity is confirmed through NMR and mass spectrometry.

Scientific Research Applications

6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter levels. Additionally, 6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied as an antimicrobial agent due to its ability to inhibit bacterial growth.

properties

Product Name

6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C15H10BrN5S

Molecular Weight

372.2 g/mol

IUPAC Name

6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C15H10BrN5S/c16-12-5-3-10(4-6-12)13-9-22-15-19-18-14(21(15)20-13)11-2-1-7-17-8-11/h1-8H,9H2

InChI Key

IMIMPOJLFPHOAA-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C3=CN=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CN=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.